(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the formation of the pyrazole ring, and finally the introduction of the propanoic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid include other thiazolidine and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for interactions with a wide range of molecular targets, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSRQQQBCVSCY-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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